molecular formula C17H20Cl2N2O4 B2627316 3-(2,6-dichlorophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide CAS No. 2319834-07-4

3-(2,6-dichlorophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide

Cat. No.: B2627316
CAS No.: 2319834-07-4
M. Wt: 387.26
InChI Key: IGERVFQMSNWKNQ-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide is a useful research compound. Its molecular formula is C17H20Cl2N2O4 and its molecular weight is 387.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticonvulsant Activity

A series of hybrid molecules, including N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, were synthesized and evaluated as potential new hybrid anticonvulsant agents. These compounds, designed by combining chemical fragments of well-known antiepileptic drugs, displayed significant anticonvulsant activity in preclinical seizure models and demonstrated favorable safety profiles in acute neurological toxicity tests (Kamiński et al., 2015). Further research in this domain included the synthesis of additional hybrid molecules, which also displayed broad spectra of anticonvulsant activity across various preclinical seizure models (Kamiński et al., 2016).

Herbicidal Activity

The compound N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was synthesized and characterized. It was found to be effective in herbicidal activity, demonstrating the compound's potential utility in agricultural applications (Liu et al., 2007).

Anticancer Properties

Organometallic compounds, including those modified with nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac, showed superior anticancer properties. These compounds, consisting of organometallic ruthenium(II)- and osmium(II)-p-cymene complexes, were assessed for their antiproliferative properties in human ovarian cancer cells and nontumorigenic human embryonic kidney cells, highlighting their potential in cancer treatment strategies (Pǎunescu et al., 2016).

Spectroscopic Characterization

The compound 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide underwent spectroscopic and structural characterization through ab initio calculations and IR-LD spectroscopy. This type of detailed structural analysis is crucial for understanding the molecular properties and potential applications of such compounds in various scientific fields (Zareva, 2006).

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O4/c18-13-2-1-3-14(19)12(13)4-5-15(22)20-8-10-25-11-9-21-16(23)6-7-17(21)24/h1-3H,4-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGERVFQMSNWKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)CCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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